molecular formula C12H16BNO4 B130391 3-Nitrophenylboronic acid pinacol ester CAS No. 68716-48-3

3-Nitrophenylboronic acid pinacol ester

Cat. No. B130391
CAS RN: 68716-48-3
M. Wt: 249.07 g/mol
InChI Key: JWEAFTZTLIGAQU-UHFFFAOYSA-N
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Description

3-Nitrophenylboronic acid pinacol ester is a chemical compound with the empirical formula C12H16BNO4 . It is a derivative of boronic acid and is often used in organic synthesis . The compound is generally solid in form and has a molecular weight of 249.07 .


Synthesis Analysis

Pinacol boronic esters, such as 3-Nitrophenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 3-Nitrophenylboronic acid pinacol ester consists of a nitrophenyl group attached to a boronic acid pinacol ester group . The compound has a complex structure with several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), and a boronic acid pinacol ester group.


Chemical Reactions Analysis

3-Nitrophenylboronic acid pinacol ester can participate in various chemical reactions. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

3-Nitrophenylboronic acid pinacol ester is a solid compound with a melting point of 76-80 °C . It has a molecular weight of 249.07 and an empirical formula of C12H16BNO4 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Multifunctional Thin Film Electrode Surfaces

3-Nitrophenylboronic acid pinacol ester is used in creating multifunctional thin film surfaces on gold electrodes. These surfaces are capable of immobilizing diverse molecules and are significant in binding platinum nanoparticles and yeast cells. The films maintain conductivity for electrochemical measurements, showing promise for biosensing and fundamental cell studies (Harper et al., 2009).

2. Phosphorescence Properties

Simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the notion that heavy atoms are needed for phosphorescence in organic molecules, potentially updating our understanding of phosphorescent organic materials (Shoji et al., 2017).

3. Chemical Transformation and Functionalization

Arylboronic acid pinacol esters, derived from fluoroarenes, facilitate diverse C-F bond functionalizations. This property is used in various chemical transformations, demonstrating the synthetic utility of these compounds in creating functionalized arenes (Niwa et al., 2015).

4. Catalysis in Organic Synthesis

These esters are involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of diverse organic compounds like unsymmetrical 1,3-dienes. This highlights their role in facilitating important reactions in organic chemistry (Takagi et al., 2002).

5. Advanced Polymer Synthesis

In the field of polymer chemistry, phenylboronic acid pinacol esters are used in Suzuki-Miyaura coupling reactions to synthesize high-molecular-weight polymers. This application is crucial in developing advanced materials with specific end-functionalities (Nojima et al., 2016).

Safety And Hazards

3-Nitrophenylboronic acid pinacol ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

While the current applications of 3-Nitrophenylboronic acid pinacol ester are significant, there is potential for further exploration in its use in organic synthesis. The development of more efficient protocols for the deboronation of alkyl boronic esters, for instance, could open up new possibilities .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAFTZTLIGAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460569
Record name 3-Nitrophenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylboronic acid pinacol ester

CAS RN

68716-48-3
Record name 3-Nitrophenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G K. Vegesna, SR Sripathi, J Zhang, S Zhu… - … applied materials & …, 2013 - ACS Publications
… The fluorescent probe was prepared by palladium-catalyzed Suzuki coupling reaction of 4-amino-3-nitrophenylboronic acid pinacol ester with 2,6-diiodo-BODIPY dye in a basic …
Number of citations: 85 pubs.acs.org
G Bort, MSI Veitía, C Ferroud - Tetrahedron, 2013 - Elsevier
… 2-Bromo-6-hydroxybenzothiazole 10 (150.7 mg, 0.66 mmol) and 4-amino-3-nitrophenylboronic acid pinacol ester 18 (208.6 mg, 0.79 mmol) were dissolved in 3.3 mL of DMF in the …
Number of citations: 10 www.sciencedirect.com
KM Rahman - 2009 - search.proquest.com
Most non-covalently binding DNA-interactive molecules based on pyrrole-type building blocks (eg, polyamides such as netropsin) have a preference for AT-rich sequences. One …
Number of citations: 3 search.proquest.com
J Xia - 2007 - search.proquest.com
N-Methylwelwindolinone C isothiocyanate 1 was isolated from blue-green algae. It has not only been shown to reverse P-glycoprotein-mediated multiple drug resistance (MDR) but also …
Number of citations: 0 search.proquest.com
DJ Parks, WH Parsons, RW Colburn… - Journal of medicinal …, 2011 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel that is thermoresponsive to cool to cold temperatures (8−28 C) and also may be activated by …
Number of citations: 77 pubs.acs.org
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 34 pubs.acs.org
AJJ Lennox, AJJ Lennox - Organotrifluoroborate Preparation, Coupling …, 2013 - Springer
… Prepared from 3-nitrophenylboronic acid pinacol ester (4aa) according to the general procedure and was isolated as a pale yellow solid (204ámg, 84á% yield). Analytical data identical …
Number of citations: 0 link.springer.com
Y Yamaoka, T Yamakawa, K Tateishi, K Takasu - Synthesis, 2022 - thieme-connect.com
… The use of 3-nitrophenylboronic acid pinacol ester as a coupling partner afforded inseparable regioisomers 3g/3h with nitro group at the C-5 and C-7 position, respectively. For …
Number of citations: 2 www.thieme-connect.com
P Tan - 2017 - ora.ox.ac.uk
The overall objective of this thesis is to develop contemporary transition-metal-catalyzed strategies and applications to access various biologically and chemically relevant compounds …
Number of citations: 3 ora.ox.ac.uk

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